molecular formula C17H20O3 B563654 1,3-Dibenzyloxy-2-propanol-d5 CAS No. 1189877-19-7

1,3-Dibenzyloxy-2-propanol-d5

Cat. No.: B563654
CAS No.: 1189877-19-7
M. Wt: 277.375
InChI Key: ARLSYSVVBAMYKA-BZLWXWEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzyloxy-2-propanol-d5 can be synthesized through the deuteration of 1,3-Dibenzyloxy-2-propanol. The process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium atoms. One common method involves the reaction of 1,3-Dibenzyloxy-2-propanol with deuterated water (D2O) in the presence of a deuterium exchange catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced deuterium exchange techniques to ensure the complete replacement of hydrogen atoms with deuterium atoms. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyloxy-2-propanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibenzyloxy-2-propanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances its utility in NMR spectroscopy and metabolic studies, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i13D2,14D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSYSVVBAMYKA-BZLWXWEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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